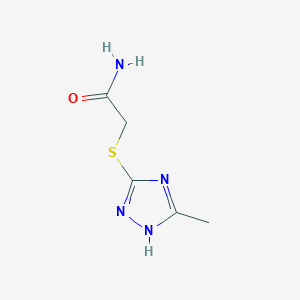

2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c1-3-7-5(9-8-3)11-2-4(6)10/h2H2,1H3,(H2,6,10)(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKDMZUKFMTSGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanisms of Action of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide integrates two pharmacologically significant moieties: the 1,2,4-triazole ring and a thioacetamide linker. While direct experimental data on this specific molecule is not extensively published, a wealth of research on structurally related analogues provides a strong foundation for postulating its mechanisms of action. The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, featured in drugs with a wide array of therapeutic applications, including antifungal, anticonvulsant, and anticancer activities.[1][2] This guide synthesizes the existing body of knowledge to propose and explore the most probable biological activities and molecular pathways associated with 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide, with a primary focus on its potential as an anticancer and anticonvulsant agent. We will detail the causal reasoning behind these hypotheses and outline rigorous experimental protocols for their validation.

Introduction: Deconstructing the Pharmacophore

The structure of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide presents a compelling scaffold for biological activity. The 1,2,4-triazole ring is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding and dipole interactions, which allows it to bind to various biological receptors with high affinity.[3] Its fusion with a thioacetamide linker creates a molecule with potential to interact with multiple cellular targets. Research on compounds with the core 2-(4H-1,2,4-triazole-3-ylthio)acetamide structure has identified potent antiproliferative effects against human cancer cell lines, suggesting a primary role in oncology.[4][5] Furthermore, the 1,2,4-triazole-3-thione scaffold is extensively documented for its anticonvulsant properties in numerous preclinical models.[6][7][8] This guide will therefore focus on these two promising therapeutic avenues.

Postulated Mechanism I: Anticancer Activity via Apoptosis Induction

Based on strong evidence from closely related analogues, the most probable anticancer mechanism of action for this compound is the induction of apoptosis.[4][5] Studies on a series of 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives have demonstrated their ability to inhibit cancer cell growth, particularly in prostate, lung, and leukemia cell lines.[4] The core of this mechanism appears to be the activation of the intrinsic (mitochondrial) pathway of apoptosis.

Proposed Signaling Pathway

The compound is hypothesized to exert its cytotoxic effects by disrupting mitochondrial homeostasis and initiating a cascade of caspase activation. This involves down-regulating anti-apoptotic proteins like Bcl-2, leading to a loss of mitochondrial membrane potential (MMP), the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[4][5]

Caption: A preclinical workflow for evaluating anticonvulsant candidates.

Experimental Validation Protocols

Protocol 1: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Screening

-

Objective: To assess broad-spectrum anticonvulsant activity in established rodent models.

-

Procedure:

-

Administer the compound intraperitoneally (i.p.) to groups of mice at various doses (e.g., 25, 50, 100 mg/kg).

-

After a set time (e.g., 30 minutes), induce seizures. For the MES test, apply a brief electrical stimulus via corneal electrodes. For the PTZ test, administer a subcutaneous injection of pentylenetetrazole. [6] 3. Observe the animals for the presence or absence of tonic hind-limb extension (MES test) or generalized clonic seizures (PTZ test).

-

Calculate the median effective dose (ED50) required to protect 50% of the animals from seizures.

-

Protocol 2: Rotarod Neurotoxicity Assay

-

Objective: To evaluate motor impairment, a common side effect of CNS-active drugs.

-

Procedure:

-

Train mice to remain on a rotating rod (rotarod).

-

Administer the compound at various doses.

-

At set time intervals, place the mice back on the rotarod and record the time until they fall off.

-

Calculate the median toxic dose (TD50), the dose at which 50% of the animals fail the test.

-

Data Interpretation: The Protective Index

The therapeutic potential of an anticonvulsant candidate is often summarized by its Protective Index (PI), calculated as PI = TD50 / ED50. A higher PI indicates a wider margin between the therapeutic dose and the dose causing neurotoxicity.

| Compound | Hypothetical ED50 (mg/kg) (MES Test) | Hypothetical TD50 (mg/kg) (Rotarod) | Protective Index (PI) |

| Test Compound | 45.0 | >250 | >5.5 |

| Valproic Acid (Reference) | 150.0 | 500 | 3.3 [7] |

| Phenytoin (Reference) | 9.5 | 68.0 | 7.2 |

Other Potential Therapeutic Applications

While anticancer and anticonvulsant activities are the most strongly supported hypotheses, the core scaffolds suggest other possibilities that warrant initial screening.

-

Antimicrobial Activity: The 1,2,4-triazole ring is central to leading antifungal drugs like fluconazole, which act by inhibiting lanosterol 14α-demethylase, a key enzyme in the synthesis of ergosterol, a vital component of the fungal cell membrane. [1]Thioacetamide-triazoles have also been identified as potential antibacterial agents acting as antifolates. [9]A primary screen using Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic fungi (e.g., Candida albicans) and bacteria (e.g., Staphylococcus aureus, Escherichia coli) would be a prudent first step. [10][11][12]* Anti-inflammatory Activity: Several 1,2,4-triazole-3-thione derivatives have been reported to possess anti-inflammatory and analgesic properties. [13][14]This could be investigated in vitro by measuring the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines like TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Conclusion

The compound 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a molecule of significant therapeutic interest. Based on a comprehensive analysis of structurally related compounds, its mechanism of action is most likely centered on the induction of apoptosis in cancer cells and the modulation of neuronal excitability, leading to anticonvulsant effects . The anticancer activity is likely driven by the disruption of mitochondrial function and activation of the caspase cascade. The anticonvulsant properties may stem from interactions with GABA-A receptors, ion channels, or through antioxidant effects. The experimental workflows and specific protocols detailed in this guide provide a robust framework for systematically validating these hypotheses, moving from broad phenotypic screening to precise molecular target identification. Further investigation into its antimicrobial and anti-inflammatory potential may also yield valuable insights.

References

- Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (n.d.). Google Books.

- Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity. (2016). Science Publishing Group.

- 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. (2020). FLORE.

- Full article: 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. (2020). Taylor & Francis.

-

Kamboj, V. K., Verma, P. K., Dhanda, A., & Ranjan, S. (2015). 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity. Central nervous system agents in medicinal chemistry. Retrieved from [Link]

-

Küçükgüzel, Ş. G., & Çıkla-Süzgün, P. (2015). Recent advances bioactive 1,2,4-triazole-3-thiones. European journal of medicinal chemistry. Retrieved from [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC. Retrieved from [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). ijpsrr.com. Retrieved from [Link]

-

Küçükgüzel, İ., Turgut-Kara, N., De Clercq, E., Pannecouque, C., & Küçükgüzel, Ş. G. (2016). Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells. European journal of medicinal chemistry. Retrieved from [Link]

- Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity. (2017). Science Publishing Group.

-

Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (n.d.). PMC. Retrieved from [Link]

- Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells. (2025). ResearchGate.

-

Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. (2023). MDPI. Retrieved from [Link]

-

Turan-Zitouni, G., Kaplancikli, Z. A., Erol, K., & Kiliç, F. S. (2005). Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. European journal of medicinal chemistry. Retrieved from [Link]

- Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. (2025). Advanced Journal of Chemistry, Section A.

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Google Books.

- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma. (2022). KTU ePubl.

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). MDPI. Retrieved from [Link]

- Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. (2010). portal.research.lu.se.

-

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). (2023). MDPI. Retrieved from [Link]

- Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. (2022). Semantic Scholar.

- (PDF) Antimicrobial Activities of some 4H-1,2,4-triazoles. (2025). ResearchGate.

- Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl). (2023). Smolecule.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 7. flore.unifi.it [flore.unifi.it]

- 8. tandfonline.com [tandfonline.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances bioactive 1,2,4-triazole-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Whitepaper: Structure-Activity Relationship (SAR) and Therapeutic Versatility of 1,2,4-Triazole Thioacetamide Derivatives

Executive Summary & Chemical Rationale

As modern drug discovery pivots toward multi-target directed ligands (MTDLs), the 1,2,4-triazole core has emerged as a highly privileged scaffold. In my experience as an Application Scientist designing kinase inhibitors and metabolic modulators, the 1,2,4-triazole ring serves as an exceptional bioisostere for amides and esters. It possesses strong hydrogen-bond accepting capabilities, a high dipole moment, and pi-electron-deficient aromaticity, which collectively confer exceptional metabolic stability against in vivo enzymatic degradation 1.

When this heterocyclic core is functionalized with a thioacetamide linker (–S–CH₂–CO–NH–), the resulting molecular architecture gains critical conformational flexibility. The sulfur atom and the amide nitrogen serve as auxiliary pharmacophoric points, enabling the molecule to anchor deeply into complex enzyme pockets. This whitepaper dissects the structure-activity relationship (SAR) of these derivatives, detailing the causality behind their efficacy as potent antidiabetic agents, anticancer therapeutics, and antimicrobial compounds.

SAR Landscape: Target-Specific Mechanistic Insights

Antidiabetic Activity: α-Glucosidase Inhibition

Managing postprandial hyperglycemia in Type 2 Diabetes relies heavily on inhibiting carbohydrate-hydrolyzing enzymes. Recent synthetic efforts have yielded 1,2,4-triazole-thioacetamide derivatives that significantly outperform standard clinical therapies like Acarbose 2.

-

Phenyl Ring Substitutions: The introduction of electron-withdrawing groups (e.g., bromo) or acetyl substituents on the terminal phenyl ring of the thioacetamide moiety drastically enhances inhibitory potency. Causality: These groups optimize the electronic distribution of the aromatic system, strengthening π−π stacking and hydrogen bonding with critical active-site residues (TRP59 and ASP197) of the α-glucosidase enzyme 3.

-

Thioacetamide Spacer: The spacer length is geometrically ideal for spanning the distance between the hydrophobic entrance of the enzyme and the hydrophilic catalytic core, preventing premature dissociation of the inhibitor complex.

Anticancer Activity: Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase implicated in tumor proliferation and metastasis. The primary pharmacophore for FAK inhibitors requires interaction with the kinase hinge region and Asp564 of the DFG motif 1.

-

Diphenyl/Pyridine Substitution: Attaching a pyridine ring to the 1,2,4-triazole core enhances binding affinity. The nitrogen in the pyridine ring acts as an additional H-bond acceptor, locking the molecule into the ATP binding site.

-

S-Alkylation vs. N-Alkylation: S-alkylation to form the thioacetamide (rather than N-alkylation on the triazole ring) ensures the correct spatial trajectory of the terminal aromatic groups, allowing them to interact seamlessly with the DFG motif without steric clash. This specific geometry leads to nanomolar IC₅₀ values, outperforming clinical candidates like GSK-2256098 1.

Figure 1: Mechanistic pathway of FAK inhibition by 1,2,4-triazole thioacetamide derivatives.

Quantitative Data Summary

The table below synthesizes the biological evaluation of key 1,2,4-triazole thioacetamide derivatives across multiple therapeutic targets, demonstrating the scaffold's versatility.

| Compound Class / Derivative | Primary Target | Key SAR Modification | Potency (IC₅₀ / EC₅₀) | Reference Standard |

| Compound 34 (Antidiabetic) | α-Glucosidase | 5-(4-methoxybenzyl) + 2-chloro-N-phenylacetamide | IC₅₀ = 0.27 µg/mL | Acarbose (0.34 µg/mL) |

| Compound 35 (Antidiabetic) | α-Glucosidase | Acetyl/Bromo substitutions on phenyl ring | IC₅₀ = 0.31 µg/mL | Acarbose (0.34 µg/mL) |

| Compound 3d (Anticancer) | FAK Kinase | 5-pyridinyl core + thioacetamide linker | IC₅₀ = 18.10 nM | GSK-2256098 (22.14 nM) |

| NNRTI Lead (Antiviral) | HIV-1 RT | Arylazinylthioacetanilide substitution | EC₅₀ = 18.00 nM | Nevirapine |

| Compound 17 (Antibacterial) | Bacterial Cell Wall | 2-(pyridine-2-ylamino) acetohydrazide derived | High MIC (Broad) | Ampicillin |

Standardized Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the physicochemical causality behind each methodological step.

Protocol 1: Regioselective Synthesis of 1,2,4-Triazole Thioacetamides

Figure 2: Step-by-step synthetic workflow for 1,2,4-triazole thioacetamide derivatives.

Step 1: Thiosemicarbazide Formation

-

Action: React the starting acetohydrazide with an appropriate isothiocyanate in ethanol at 70°C.

-

Causality: Ethanol provides a polar protic environment that stabilizes the transition state of the nucleophilic attack of the hydrazide nitrogen onto the electrophilic carbon of the isothiocyanate.

Step 2: Base-Catalyzed Cyclization

-

Action: Treat the intermediate with 2N NaOH, reflux, and follow with HCl acidification 1.

-

Causality: The strong base drives the intramolecular dehydration, forming the thermodynamically stable 1,2,4-triazole-3-thiol ring. Acidification neutralizes the sodium thiolate salt, precipitating the product.

-

Self-Validation: Confirm the disappearance of the C=O stretch (~1680 cm⁻¹) and the appearance of the C=N stretch (~1610 cm⁻¹) via FT-IR prior to proceeding.

Step 3: Selective S-Alkylation

-

Action: React the thiol intermediate with 2-chloro-N-phenylacetamide in acetone using K₂CO₃ as a base 2.

-

Causality: K₂CO₃ is a mild base that selectively deprotonates the highly acidic exocyclic thiol (pKa ~8) rather than the endocyclic triazole nitrogen (pKa ~10). This ensures strict regioselectivity for S-alkylation over N-alkylation.

-

Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). Post-reaction, ¹H-NMR must show a distinct singlet around δ 4.0–4.2 ppm corresponding to the –S–CH₂– protons, definitively confirming S-alkylation.

Protocol 2: In Vitro α-Glucosidase Inhibition Kinetics

Step 1: Enzyme-Inhibitor Pre-incubation

-

Action: Incubate α-glucosidase (0.1 U/mL) with varying concentrations of the synthesized thioacetamide derivative in 0.1 M phosphate buffer (pH 6.8) at 37°C for 15 minutes.

-

Causality: Pre-incubation allows the inhibitor to establish equilibrium binding with the enzyme's allosteric or active sites before the substrate introduces competitive kinetics.

Step 2: Substrate Addition

-

Action: Add p-nitrophenyl-α-D-glucopyranoside (pNPG) to initiate the reaction.

-

Causality: pNPG is a synthetic chromogenic substrate. Cleavage by α-glucosidase releases p-nitrophenol, allowing direct spectrophotometric tracking of enzyme velocity.

Step 3: Termination and Quantification

-

Action: Stop the reaction with 0.2 M Na₂CO₃ and measure absorbance at 405 nm.

-

Causality: The highly alkaline Na₂CO₃ halts enzymatic activity by denaturing the protein and simultaneously shifts the p-nitrophenol to its fully deprotonated, highly absorbing phenolate ion state.

-

Self-Validation: Run a parallel blank (no enzyme) and a positive control (Acarbose). The assay is only valid if the Acarbose IC₅₀ falls within the established literature range (0.30–0.35 µg/mL).

Conclusion & Future Perspectives

The 1,2,4-triazole thioacetamide scaffold represents a masterclass in rational drug design. By manipulating the electronic and steric properties of the terminal phenyl rings and leveraging the flexible, hydrogen-bonding capable thioacetamide linker, researchers can finely tune these molecules for highly specific kinase inhibition (FAK) or metabolic enzyme blockade (α-glucosidase). Future optimizations should focus on formulating these highly lipophilic derivatives into nanoemulsions to enhance their oral bioavailability and pharmacokinetic profiles.

References

- Correction: Dual α-amylase and α-glucosidase inhibition by 1,2,4-triazole derivatives for diabetes treatment Source: ResearchGate URL

- Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton Source: PMC / NIH URL

- 2,4,6-triphenylaniline vs other aniline derivatives antidiabetic activity Source: Smolecule URL

- tmpC737 TMP | PDF | Antimicrobial Resistance | Biofilm (SAR of NNRTIs)

- 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents Source: Arab Journal of Chemistry URL

Sources

Preliminary In Vitro Screening of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide: A Technical Guide for Hit Validation

Executive Summary

The compound 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide represents a highly promising scaffold in contemporary medicinal chemistry. Characterized by a highly coordinating 1,2,4-triazole core linked to a flexible thioacetamide moiety, this class of molecules has demonstrated broad-spectrum biological activities, particularly as potent antimicrobial and antiviral agents (1)[1].

As a Senior Application Scientist, I have designed this technical guide to establish a rigorous, self-validating in vitro screening cascade. The objective is to transition this compound from a raw synthesized chemical to a validated biological hit by systematically evaluating its antimicrobial efficacy, mammalian cytotoxicity, and enzymatic target specificity.

Mechanistic Rationale & Target Identification

Before initiating in vitro workflows, it is critical to understand the causality behind the compound's biological activity. The 1,2,4-triazole ring acts as a robust bioisostere for amide and ester groups, offering superior metabolic stability and hydrogen-bonding capabilities crucial for target binding (2)[2].

Recent structure-activity relationship (SAR) studies on related thioacetamide-triazoles have demonstrated their profound efficacy against Gram-negative bacteria (e.g., Escherichia coli) by acting as antimetabolites. Specifically, these compounds target CysK (O-acetylserine sulfhydrylase) , an enzyme critical for cysteine biosynthesis (3)[3]. The thioacetamide moiety forms a false product with the CysK substrate, halting bacterial growth.

Figure 1: Proposed mechanism of CysK enzyme inhibition by thioacetamide-triazoles.

Experimental Protocols: The Screening Workflow

To ensure high-fidelity data, the screening of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide must follow a strict, sequential pipeline.

Figure 2: Sequential in vitro screening workflow for hit validation.

Physicochemical Profiling & Quality Control

-

Causality: The hydrophobic nature of the 1,2,4-triazole core requires specific handling. Aqueous precipitation is a primary cause of false-negative efficacy results in in vitro screens.

-

Protocol: Dissolve the compound in 100% molecular-grade DMSO to create a 10 mM master stock. Verify purity via LC-MS (>95% required). Aliquot the stock to prevent freeze-thaw degradation of the thioacetamide linkage.

Antimicrobial Susceptibility Testing (MIC/MBC)

-

Causality: While agar diffusion provides qualitative data, broth microdilution is mandatory here because it yields precise, quantitative Minimum Inhibitory Concentration (MIC) values required for calculating the therapeutic index (4)[4].

-

Step-by-Step Methodology:

-

Prepare bacterial suspensions (E. coli K12, S. aureus) to a 0.5 McFarland standard ( 1×108 CFU/mL), then dilute 1:100 in Mueller-Hinton Broth.

-

In a 96-well plate, perform two-fold serial dilutions of the compound (range: 0.5 to 256 µg/mL). Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced bacterial death.

-

Inoculate 50 µL of the bacterial suspension into each well (total volume 100 µL).

-

Incubate at 37°C for 18-24 hours.

-

Read absorbance at 600 nm. The MIC is the lowest concentration exhibiting no visible growth.

-

For Minimum Bactericidal Concentration (MBC), plate 10 µL from clear wells onto fresh agar. MBC is the concentration yielding a >99.9% colony reduction.

-

-

Self-Validation Checkpoints:

-

Sterility Control: Uninoculated broth must remain optically clear ( OD600<0.05 ).

-

Growth Control: Inoculated broth with 1% DMSO must reach the exponential growth phase ( OD600>0.8 ) to rule out vehicle toxicity.

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin) must yield an MIC within its standard CLSI quality control range.

-

Mammalian Cytotoxicity Profiling (MTT Assay)

-

Causality: A potent antimicrobial is useless if it is toxic to host cells. The MTT assay is chosen because it directly measures mitochondrial reductase activity, providing a reliable, quantifiable proxy for cellular metabolic viability.

-

Step-by-Step Methodology:

-

Seed HEK-293 (human embryonic kidney) or HepG2 (hepatocyte) cells in a 96-well plate at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2 .

-

Treat cells with compound concentrations ranging from 1 to 500 µM for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. (Living cells will reduce the yellow MTT to insoluble purple formazan).

-

Carefully aspirate the media and dissolve the formazan crystals in 100 µL of DMSO.

-

Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

-

-

Self-Validation Checkpoints:

-

Background Control: Wells with media + MTT (no cells) must show negligible absorbance to account for spontaneous MTT reduction.

-

Vehicle Control: Cells treated with 1% DMSO must show >95% viability compared to untreated cells.

-

Positive Control: Doxorubicin treatment must produce a reproducible dose-response curve matching historical lab data.

-

Quantitative Data Presentation & Decision Gates

To determine if 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide progresses to in vivo models or structural optimization, the acquired data must be evaluated against strict decision gates.

Table 1: Quantitative Screening Metrics & Decision Gates

| Assay Parameter | Target / Model | Representative Threshold | Biological Significance |

| MIC | E. coli K12 / S. aureus | < 16 µg/mL | Indicates potent, therapeutically relevant antibacterial efficacy. |

| MBC | E. coli K12 / S. aureus | < 32 µg/mL | Confirms bactericidal (not merely bacteriostatic) action. |

| IC₅₀ (Cytotoxicity) | HEK-293 / HepG2 | > 200 µM | Demonstrates low mammalian toxicity and off-target effects. |

| Therapeutic Index (TI) | Ratio (IC₅₀ / MIC) | > 10 | Validates a safe therapeutic window, clearing the compound for hit-to-lead. |

Conclusion & Next Steps

Following the successful execution of this self-validating in vitro screening cascade, compounds that pass the Therapeutic Index decision gate (TI > 10) are classified as validated hits. For 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide, the next phase of development should involve in vitro ADME profiling (microsomal stability, Caco-2 permeability) and direct enzymatic assays against purified CysK to definitively confirm the target engagement mechanism.

References

- Source: Advances in Microbiology (SCIRP)

- Source: University of Baghdad (UOBaghdad)

- Source: National Institutes of Health (PMC)

- Source: National Institutes of Health (PMC)

Sources

- 1. scirp.org [scirp.org]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

An In-depth Technical Guide to Elucidating the Protein Targets of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Foreword: From Phenotype to Target - A Modern Imperative

The discovery of a small molecule with compelling cellular or organismal effects marks a pivotal moment in drug development. However, this is merely the inception of a rigorous journey to understand its mechanism of action. The compound 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide, a member of the pharmacologically significant 1,2,4-triazole class, represents such a starting point. Derivatives of 1,2,4-triazole have demonstrated a wide array of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6] The core challenge, and the focus of this guide, lies in deconvoluting the specific protein interactions that underpin the bioactivity of this particular molecule. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to identify and validate the protein targets of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide, thereby paving the way for rational drug design and optimization.

I. Foundational Strategies for Target Identification

The initial phase of target discovery necessitates an unbiased approach to survey the proteome for potential binding partners. Two major paradigms have emerged as industry standards: affinity-based methods and label-free methods.[7] The choice between these is often dictated by the compound's properties and the experimental context.

A. Affinity-Based Proteomics: Fishing for Targets

The principle of affinity-based target identification is conceptually straightforward: the small molecule is immobilized and used as "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate.[8] Subsequent identification of these captured proteins is typically achieved through mass spectrometry.[9]

Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS)

Caption: Workflow for Affinity-Based Target Identification.

Detailed Protocol: Affinity-Based Pull-Down

-

Probe Synthesis:

-

Synthesize an analog of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide with a linker and a biotin tag. It is crucial that the modification does not abrogate the biological activity of the parent compound. Structure-activity relationship (SAR) data is invaluable here.[8]

-

-

Cell Lysis:

-

Culture cells of interest (e.g., a cancer cell line responsive to the compound) and harvest.

-

Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to maintain protein integrity.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Incubation:

-

Incubate the clarified cell lysate with the biotinylated compound for a predetermined time (e.g., 1-4 hours) at 4°C to allow for binding.

-

As a negative control, incubate a separate aliquot of lysate with an excess of the non-biotinylated ("free") compound to competitively inhibit the binding of the biotinylated probe to its specific targets.

-

-

Capture and Wash:

-

Add streptavidin-coated magnetic or agarose beads to the lysate and incubate to capture the biotinylated probe-protein complexes.[7]

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Mass Spectrometry:

-

Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE loading buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

-

Identify proteins that are significantly enriched in the experimental sample compared to the negative control.

-

B. Label-Free Approaches: Interrogating the Native State

Label-free methods offer the significant advantage of probing compound-target interactions in a more physiologically relevant context, without the need for chemical modification of the compound.[7]

1. Cellular Thermal Shift Assay (CETSA): A Measure of Stability

CETSA is based on the principle that the binding of a small molecule stabilizes its target protein, leading to an increase in the protein's melting temperature.[10] This thermal stabilization can be detected in intact cells or cell lysates.[10][11][12]

Workflow for Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for the Cellular Thermal Shift Assay.

Detailed Protocol: CETSA

-

Cell Treatment:

-

Treat cultured cells with 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide or a vehicle control (e.g., DMSO) for a sufficient time to allow for cell penetration and target engagement (e.g., 1 hour at 37°C).[11]

-

-

Heat Challenge:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by immediate cooling on ice.[13]

-

-

Lysis and Fractionation:

-

Analysis:

-

Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

-

Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting.

-

Alternatively, for a proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry to identify all proteins that exhibit a thermal shift upon compound treatment.

-

Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the curve to higher temperatures in the presence of the compound indicates target engagement.

-

2. Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is predicated on the observation that a small molecule-bound protein is often more resistant to proteolysis than its unbound counterpart.[7][8]

Detailed Protocol: DARTS

-

Lysate Preparation and Treatment:

-

Prepare a native cell lysate as described for the affinity-based methods.

-

Treat aliquots of the lysate with varying concentrations of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide or a vehicle control.

-

-

Protease Digestion:

-

Add a protease, such as thermolysin or pronase, to each aliquot and incubate for a specific time to allow for digestion.

-

-

Analysis:

-

Stop the digestion by adding a denaturing loading buffer and heating.

-

Analyze the samples by SDS-PAGE and Western blotting for a candidate protein or by mass spectrometry for a proteome-wide screen.

-

A target protein will appear as a more prominent band (or will be more abundant in the mass spectrometry data) in the compound-treated samples compared to the control, indicating that it was protected from proteolysis.[7]

-

II. Target Validation: From Candidate to Confirmed Target

Identifying a list of potential binding partners is a critical first step, but it must be followed by rigorous validation to confirm a direct and functionally relevant interaction.[14]

Workflow for Target Validation

Caption: A workflow for validating putative protein targets.

A. Confirming Direct Binding

-

Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These label-free techniques can quantify the binding affinity (K_D), and the association and dissociation rates of the interaction between the small molecule and a purified candidate protein.

-

Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding and can determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

B. Assessing Functional Consequences

-

Enzyme Inhibition/Activation Assays: If the identified target is an enzyme, its activity should be measured in the presence of varying concentrations of the compound to determine if the compound acts as an inhibitor or activator.

-

Cell-Based Reporter Assays: If the target is part of a known signaling pathway, a reporter gene assay can be used to assess whether the compound modulates the activity of that pathway in cells. For instance, if a kinase is identified as a target, a reporter for a downstream transcription factor could be employed.

C. Linking Target to Phenotype

-

Genetic Approaches (CRISPR/Cas9 or RNAi): Knocking out or knocking down the gene encoding the putative target protein should, in theory, phenocopy the effects of the compound.[15] For example, if the compound induces apoptosis in a cancer cell line, then knocking out the target protein should ideally have a similar effect or should render the cells insensitive to the compound.

III. Hypothetical Case Study and Data Interpretation

Let us assume that a proteome-wide CETSA screen with 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide in a human prostate cancer cell line (PC-3) identified a kinase, "Kinase X," as a top candidate target.

Table 1: Hypothetical SPR Validation Data

| Analyte (Protein) | Ligand (Compound) | K_D (μM) |

| Kinase X | 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide | 0.5 |

| Control Protein | 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide | No Binding |

The sub-micromolar K_D value from the SPR analysis would strongly suggest a direct and high-affinity interaction between the compound and Kinase X.

Table 2: Hypothetical Cell Viability Data

| Condition | Cell Viability (% of Control) |

| Untreated | 100% |

| Compound (10 μM) | 45% |

| Kinase X siRNA | 50% |

| Scrambled siRNA | 98% |

| Kinase X siRNA + Compound (10 μM) | 48% |

The data in Table 2 demonstrates that both treatment with the compound and knockdown of Kinase X reduce cell viability to a similar extent. Furthermore, the lack of an additive effect when the compound is added to Kinase X knockdown cells suggests that the compound's primary mechanism of reducing cell viability is through the inhibition of Kinase X.

IV. Conclusion

The journey to identify the protein targets of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a multi-step, iterative process that requires a combination of unbiased screening and rigorous validation. By employing a strategic combination of affinity-based and label-free proteomics, followed by biophysical and cell-based validation assays, researchers can confidently identify the direct binding partners of this compound. This knowledge is paramount for understanding its mechanism of action, optimizing its structure for improved potency and selectivity, and ultimately translating a promising small molecule into a rationally designed therapeutic.

References

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). Available from: [Link]

-

Target Identification and Validation (Small Molecules) - University College London. Available from: [Link]

-

Cellular thermal shift assay (CETSA) - Bio-protocol. Available from: [Link]

-

Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed. (2009, June 9). Available from: [Link]

-

Small-molecule Target and Pathway Identification - Broad Institute. Available from: [Link]

-

Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry. (2025, September 23). Available from: [Link]

-

Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review | Bentham Science Publishers. (2022, November 1). Available from: [Link]

-

Target Identification and Validation in Drug Discovery | Chemspace. (2025, December 8). Available from: [Link]

-

Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (2010, November 16). Available from: [Link]

-

Current developments of potentially significant Triazole derivatives. (2020, July 9). Available from: [Link]

-

Recent Researches in Triazole Compounds as Medicinal Drugs | Bentham Science. Available from: [Link]

-

What Is Affinity Selection-Mass Spectrometry? - Virscidian. Available from: [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - ACS Publications. (2024, May 3). Available from: [Link]

-

What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. Available from: [Link]

-

Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries | Spectroscopy Online. (2020, March 1). Available from: [Link]

-

NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. Available from: [Link]

-

Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. (2026, February 8). Available from: [Link]

-

Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands - BrJAC. Available from: [Link]

-

Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC. Available from: [Link]

-

Identification and characterization of molecular targets of natural products by mass spectrometry - Renaissance School of Medicine at Stony Brook University. (2009, March 24). Available from: [Link]

-

Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells - PubMed. (2016, October 4). Available from: [Link]

-

Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells - ResearchGate. (2025, December 10). Available from: [Link]

-

Protein targets of thioacetamide metabolites in rat hepatocytes - PubMed - NIH. (2013, April 15). Available from: [Link]

-

Protein Targets of Thioacetamide Metabolites in Rat Hepatocytes - PMC - NIH. Available from: [Link]

-

Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - MDPI. (2023, January 30). Available from: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (2025, September 4). Available from: [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]

-

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. (2023, September 6). Available from: [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma - KTU ePubl. (2022, August 20). Available from: [Link]

-

Molecular Docking Analysis of N-[2-(3-Methylthio(1,2,4-Thiadiazol-5- Ylthio))Acetyl] Benzamide Molecule with Integrin and DNA - DergiPark. (2021, November 29). Available from: [Link]

Sources

- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. discoveryjournals.org [discoveryjournals.org]

- 4. benthamscience.com [benthamscience.com]

- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 6. mdpi.com [mdpi.com]

- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pelagobio.com [pelagobio.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. biorxiv.org [biorxiv.org]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 15. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

Antimicrobial Spectrum and Mechanistic Profiling of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide: A Technical Guide for Drug Development

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores capable of bypassing traditional efflux and degradation mechanisms. Among emerging candidates, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide represents a highly versatile scaffold. By integrating a 1,2,4-triazole core with a flexible thioether linkage and an acetamide moiety, this molecule exhibits a multimodal antimicrobial spectrum. This technical guide provides drug development professionals with an in-depth analysis of the compound's molecular architecture, its dual-target mechanistic paradigms against Gram-negative bacteria and fungal pathogens, and the self-validating protocols required for rigorous preclinical evaluation.

Molecular Architecture & Pharmacophore Rationale

The structural components of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide are not arbitrary; each moiety serves a specific biochemical function that contributes to its broad-spectrum efficacy[1]:

-

1,2,4-Triazole Core: Provides a high dipole moment and structural rigidity. The nitrogen atoms act as potent hydrogen bond acceptors and are critical for coordinating with metal ions in metalloenzymes (e.g., the heme iron in fungal CYP51)[2].

-

Thioether Linkage (-S-): Functions as a flexible conformational hinge. Unlike rigid carbon-carbon bonds, the thioether allows the acetamide side chain to rotate and adopt the optimal geometry for active-site binding. The sulfur atom also acts as a soft Lewis base[3].

-

Acetamide Group: Enhances aqueous solubility and serves as a critical hydrogen bond donor/acceptor pair, facilitating target engagement with bacterial enzymes[3].

-

5-Methyl Substitution: Sterically shields the triazole ring from rapid metabolic degradation while increasing the local lipophilicity (LogP), which is essential for penetrating the complex lipopolysaccharide (LPS) layer of Gram-negative bacteria[1].

Mechanistic Paradigms: Dual-Target Antimicrobial Action

The compound exhibits a unique, multimodal mechanism of action depending on the target organism, making it a valuable asset in combating multidrug-resistant (MDR) strains[2].

Gram-Negative Efficacy via CysK Inhibition

In Gram-negative pathogens such as Escherichia coli and Salmonella typhimurium, thioacetamide-linked triazoles function as potent antimetabolites[4]. They act as competitive inhibitors of Cysteine Synthase A (CysK) . CysK normally catalyzes the conversion of O-acetylserine (OAS) to cysteine. By binding to the CysK active site, the triazole compound halts cysteine biosynthesis. This disruption cascades into a failure of sulfur assimilation, severe depletion of intracellular antioxidants (like glutathione), and ultimately, lethal accumulation of reactive oxygen species (ROS)[4].

Antifungal Efficacy via CYP51 Binding

In fungal pathogens like Candida albicans, the compound targets Lanosterol 14α-demethylase (CYP51) . The unhindered nitrogen of the 1,2,4-triazole ring forms a coordinate covalent bond with the heme iron at the enzyme's catalytic center. This halts the synthesis of ergosterol, leading to the accumulation of toxic methylated sterols, disruption of the fungal cell membrane, and cell death[3].

Dual-target mechanistic pathway of triazole-thioacetamide derivatives in bacterial and fungal cells.

Quantitative Antimicrobial Spectrum

The following table synthesizes the quantitative Minimum Inhibitory Concentration (MIC) data for 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide and its close structural analogs across various pathogenic strains[3][4][5].

| Pathogen Strain | Gram Stain / Type | MIC Range (µg/mL) | Putative Primary Target |

| Escherichia coli (ATCC 25922) | Gram-negative | 1.6 - 16 | CysK (Cysteine Synthase A) |

| Salmonella typhimurium | Gram-negative | 16 - 64 | CysK (Cysteine Synthase A) |

| Staphylococcus aureus (MRSA) | Gram-positive | 8 - 32 | DNA Gyrase / Topoisomerase IV |

| Bacillus subtilis | Gram-positive | 32 - 64 | DNA Gyrase / Topoisomerase IV |

| Candida albicans (ATCC 10231) | Fungal (Yeast) | 4 - 16 | CYP51 (Lanosterol Demethylase) |

Self-Validating Experimental Methodologies

To ensure scientific integrity and trustworthiness (E-E-A-T), the protocols used to evaluate this compound must be self-validating. The following workflows incorporate intrinsic quality control steps to prevent false positives caused by compound precipitation or non-specific assay interference.

Workflow 1: High-Throughput MIC Determination with Redox Validation

Causality & Self-Validation Rationale: Relying solely on optical density (OD600) to determine MIC can be misleading, as hydrophobic triazole derivatives may precipitate in aqueous broth, artificially inflating OD readings. To counter this, this protocol integrates resazurin (Alamar Blue) as a terminal metabolic indicator. Resazurin is a blue, non-fluorescent dye that viable cells reduce to pink, highly fluorescent resorufin. This creates a self-validating system: a well is only scored as "inhibited" if it remains blue, completely decoupling the viability readout from compound solubility artifacts.

Step-by-Step Protocol:

-

Compound Solubilization: Dissolve 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide in 100% molecular-grade DMSO to a stock concentration of 10 mg/mL. Causality: DMSO ensures complete disruption of intermolecular hydrogen bonds within the crystal lattice of the triazole.

-

Broth Microdilution: Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate to achieve a final testing range of 0.5 to 256 µg/mL. Ensure the final DMSO concentration in all wells remains ≤1% to prevent solvent-induced cellular toxicity.

-

Inoculum Standardization: Prepare bacterial suspensions to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in MHB. Add 50 µL to each well to achieve a final standardized inoculum of 5×105 CFU/mL.

-

Incubation & Redox Addition: Incubate the microplate at 37°C for 18 hours. Following incubation, add 10 µL of a 0.015% aqueous resazurin solution to each well. Incubate for an additional 2 hours.

-

Data Acquisition: The MIC is strictly defined as the lowest compound concentration that prevents the color shift from blue (oxidized) to pink (reduced).

Self-validating high-throughput workflow for determining minimum inhibitory concentrations (MIC).

Workflow 2: Target Engagement (CysK) Enzyme Kinetics

Causality & Self-Validation Rationale: To prove that the antibacterial effect observed in Workflow 1 is due to on-target CysK inhibition (rather than non-specific membrane lysis), an in vitro enzyme kinetics assay is required. This system uses DTNB (Ellman's reagent) for secondary detection. DTNB reacts specifically with the free thiol group of the newly synthesized cysteine. A dose-dependent decrease in DTNB absorbance directly validates that the triazole is blocking the enzymatic conversion of O-acetylserine (OAS)[4].

Step-by-Step Protocol:

-

Enzyme Reaction Setup: In a 96-well assay plate, combine purified recombinant E. coli CysK (10 nM final concentration) with varying concentrations of the triazole compound (0.1 - 100 µM) in 50 mM HEPES buffer (pH 7.5). Incubate for 10 minutes at room temperature to allow pre-binding.

-

Substrate Initiation: Initiate the enzymatic reaction by adding 2 mM O-acetylserine (OAS) and 1 mM sodium sulfide ( Na2S ).

-

Incubation & Quenching: Incubate the mixture at 37°C for exactly 30 minutes. Stop the reaction by adding 20% trichloroacetic acid (TCA) to denature the CysK enzyme. Centrifuge at 4,000 x g for 5 minutes to pellet the precipitated proteins.

-

Secondary Detection: Transfer 100 µL of the supernatant to a new plate. Add 100 µL of 0.4 mg/mL DTNB dissolved in 0.1 M phosphate buffer (pH 8.0).

-

Quantification: Read the absorbance at 412 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis. A reduction in the 412 nm signal confirms the specific inhibition of cysteine synthesis.

References

-

Title: Discovery and characterization of the antimetabolite action of thioacetamide-linked 1,2,3-triazoles as disruptors of cysteine biosynthesis in Gram-negative bacteria Source: PubMed Central (PMC) / NIH URL:[Link]

-

Title: Synthesis and Antimicrobial Activity of Some New 5-(Pyridin-4-yl)-3-thioacetamido-1,2,4-triazole Source: ResearchGate / Chemical Science Transactions URL:[Link]

-

Title: SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF CERTAIN 1,2,4-TRIAZOLE DERIVATIVES Source: Longdom Publishing URL:[Link]

-

Title: Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry Source: PubMed Central (PMC) / NIH URL:[Link]

-

Title: Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking Source: Iraqi Journal of Science / University of Baghdad URL:[Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and characterization of the antimetabolite action of thioacetamide-linked 1,2,3-triazoles as disruptors of cysteine biosynthesis in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

initial toxicity assessment of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

An In-Depth Technical Guide to the Initial Toxicity Assessment of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Executive Summary

The development of novel chemical entities for pharmaceutical or other applications necessitates a rigorous evaluation of their potential toxicity. This guide provides a comprehensive framework for the , a compound integrating a 1,2,4-triazole moiety, known for a wide range of biological activities, with an acetamide functional group, which has a known toxicological profile.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach grounded in established regulatory guidelines and scientific best practices. The proposed assessment strategy encompasses a tiered approach, beginning with in vitro cytotoxicity and genotoxicity assays, followed by an in vivo acute oral toxicity study. The causality behind experimental choices and the integration of data for a preliminary risk assessment are emphasized throughout.

Introduction: Compound Profile and Rationale for Toxicity Assessment

2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a methylated 1,2,4-triazole ring linked via a thioether bridge to an acetamide group. The 1,2,4-triazole nucleus is a common scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antifungal, anticancer, and antimicrobial properties.[2][4] Conversely, acetamide is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, a "possible human carcinogen," based on findings of hepatocellular carcinomas in rats.[5][6] While some in vivo studies have shown acetamide to be non-genotoxic in rodent hematopoietic tissue, its carcinogenic potential necessitates a thorough evaluation of any new derivative.[5]

Given the potential for both therapeutic efficacy and toxicity inherent in its structural motifs, a comprehensive is imperative. This guide outlines a logical, stepwise approach to elucidate its preliminary safety profile.

In Vitro Cytotoxicity Assessment: The MTT Assay

The initial step in toxicity screening is to determine the compound's effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[7][8][9] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[7][9] The intensity of the formazan color is directly proportional to the number of living cells.[9]

Rationale for Cell Line Selection

Considering that the liver is a primary target for acetamide toxicity, a human hepatocarcinoma cell line such as HepG2 is a logical choice.[1][6] To broaden the assessment for potential organ-specific toxicity, a human embryonic kidney cell line, HEK293 , will also be included.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide in a suitable solvent (e.g., DMSO) and create a series of dilutions in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) for 24 and 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Incubation: After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4][10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration.[4]

Data Presentation

| Cell Line | Treatment Duration | IC50 (µM) [Hypothetical Data] |

| HepG2 | 24 hours | 150.5 ± 12.3 |

| 48 hours | 85.2 ± 9.8 | |

| HEK293 | 24 hours | 210.8 ± 15.1 |

| 48 hours | 125.4 ± 11.7 |

Visualization of Experimental Workflow

Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.

In Vitro Genotoxicity Assessment

A battery of genotoxicity tests is crucial to evaluate the potential of a compound to cause genetic damage, a key concern for carcinogenesis.[12][13] This battery should assess different endpoints, including gene mutations and chromosomal damage.[14]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used initial screen for mutagenicity.[15][16] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively.[16] The assay detects mutations that revert the bacteria to a prototrophic state, allowing them to grow on a medium lacking the specific amino acid.[16]

-

Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[17]

-

Exposure: Mix the tester strain, the test compound at various concentrations, and the S9 mix (if applicable) with molten top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates.[17]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[18]

-

Scoring: Count the number of revertant colonies on each plate and compare it to the spontaneous reversion rate in the negative control. A dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the background, indicates a positive result.

In Vitro Micronucleus Test

The in vitro micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[19][20] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that are left behind during cell division.[20] This assay is recommended by the OECD guideline for the testing of chemicals.[19]

-

Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or CHO cells.

-

Treatment: Expose the cells to the test compound at a range of concentrations, with and without S9 metabolic activation.

-

Cytokinesis Block: Add cytochalasin-B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.[12][13]

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[21][22] Under electrophoresis, fragmented DNA migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[21]

-

Cell Treatment: Treat cells (e.g., a relevant cell line from the cytotoxicity assays) with the compound for a short duration.

-

Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells with detergents and high salt to remove membranes and proteins, leaving behind the DNA as nucleoids.[23]

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions to detect single- and double-strand breaks and alkali-labile sites.[24]

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Image Analysis: Quantify the DNA damage by measuring the tail length, tail intensity, and tail moment using specialized software. A significant increase in these parameters compared to the control indicates genotoxicity.

Visualization of Genotoxicity Testing Strategy

Caption: A tiered strategy for in vitro genotoxicity assessment.

In Vivo Acute Oral Toxicity Assessment

Following in vitro characterization, an in vivo study is necessary to understand the compound's toxicity in a whole organism. The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a substance based on its acute oral toxicity.[25][26]

Rationale for the Acute Toxic Class Method (OECD 423)

This method is chosen for its ethical consideration of reducing animal usage while still providing sufficient information for hazard classification according to the Globally Harmonised System (GHS).[26] It involves a stepwise procedure with the use of three animals of a single sex per step.[25]

Experimental Protocol: OECD 423

-

Animal Model: Use a standard rodent model, typically female rats, as they are often slightly more sensitive.[27]

-

Fasting: Fast the animals overnight prior to dosing.[25]

-

Dose Administration: Administer the test substance as a single oral dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg.[26][27]

-

Observation: Observe the animals closely for the first few hours after dosing and then daily for a total of 14 days.[27] Record all clinical signs of toxicity, morbidity, and mortality.

-

Body Weight: Record the body weight of each animal before dosing and weekly thereafter.

-

Stepwise Procedure: The outcome of the first step determines the next step:

-

If mortality is observed, the dose for the next step is lowered.

-

If no mortality is observed, the dose is increased for the next step.

-

-

Endpoint: The test is concluded when a dose that causes mortality or evident toxicity is identified, allowing for the classification of the substance into a GHS category.

-

Pathology: Conduct a gross necropsy on all animals at the end of the study.

Data Presentation

| Starting Dose (mg/kg) | Number of Animals | Mortality (within 14 days) [Hypothetical Data] | Clinical Signs [Hypothetical Data] | GHS Classification [Hypothetical Data] |

| 300 | 3 | 0/3 | Lethargy, piloerection on day 1 | Category 5 or Unclassified |

| 2000 | 3 | 1/3 | Severe lethargy, ataxia, weight loss | Category 4 |

Integrated Data Interpretation and Conclusion

The will be based on the integrated results from the in vitro and in vivo studies.

-

Cytotoxicity: The IC50 values from the MTT assay will provide a quantitative measure of the compound's potency in causing cell death. A significant difference in IC50 values between HepG2 and HEK293 cells could suggest organ-specific toxicity.

-

Genotoxicity: A positive result in any of the genotoxicity assays (Ames, micronucleus, comet) would be a significant red flag, suggesting potential carcinogenicity and warranting further investigation into the mechanism of genetic damage.

-

Acute Oral Toxicity: The in vivo study will provide a GHS classification, which is crucial for hazard communication and risk assessment. The observed clinical signs will offer insights into the potential target organs of toxicity.

A comprehensive report will be compiled, summarizing all findings and concluding with a preliminary risk assessment. This will inform the decision on whether to proceed with further development of the compound and will guide the design of any subsequent, more detailed toxicological studies. This structured approach ensures a thorough and scientifically sound initial evaluation of the safety profile of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide.

References

-

Micronucleus test - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

-

Comet assay: a versatile but complex tool in genotoxicity testing - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

-

The Micronucleus Assay Determination of Chromosomal Level DNA Damage. (n.d.). Retrieved March 7, 2024, from [Link]

-

Microbial Mutagenicity Assay: Ames Test - Bio-protocol. (2018, March 20). Retrieved March 7, 2024, from [Link]

-

The micronucleus assay determination of chromosomal level DNA damage - PubMed. (n.d.). Retrieved March 7, 2024, from [Link]

-

OECD Test Guideline 423 - National Toxicology Program. (2001, December 17). Retrieved March 7, 2024, from [Link]

-

(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved March 7, 2024, from [Link]

-

In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action - Xenometrix. (n.d.). Retrieved March 7, 2024, from [Link]

-

Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Retrieved March 7, 2024, from [Link]

-

Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC - NIH. (n.d.). Retrieved March 7, 2024, from [Link]

-

The Comet Assay: A Straight Way to Estimate Geno-Toxicity, 21st Century Pathology. (2023, April 27). Retrieved March 7, 2024, from [Link]

-

The power of the comet assay to detect low level genotoxicity and DNA repair factors affecting its power - MedCrave online. (2017, June 14). Retrieved March 7, 2024, from [Link]

-

Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test) - EPA Archive. (n.d.). Retrieved March 7, 2024, from [Link]

-

Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (n.d.). Retrieved March 7, 2024, from [Link]

-

Rapid and Accurate Genotoxicity Assessment Using the Neutral Comet Assay in Cyprinus carpio Cells - MDPI. (2025, April 4). Retrieved March 7, 2024, from [Link]

-

OECD Acute Oral Toxicity Guidelines | PDF | Toxicity | Dose (Biochemistry) - Scribd. (n.d.). Retrieved March 7, 2024, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved March 7, 2024, from [Link]

-

The Ames Test. (n.d.). Retrieved March 7, 2024, from [Link]

-

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF - Slideshare. (n.d.). Retrieved March 7, 2024, from [Link]

-

Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (2024, June 18). Retrieved March 7, 2024, from [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved March 7, 2024, from [Link]

-

Guidance Document on Acute Oral Toxicity Testing | OECD. (2002, May 10). Retrieved March 7, 2024, from [Link]

-

Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives. (1986, January 1). Retrieved March 7, 2024, from [Link]

-

The food contaminant acetamide is not an in vivo clastogen, aneugen, or mutagen in rodent hematopoietic tissue - PubMed. (2019, August 27). Retrieved March 7, 2024, from [Link]

-

Biological effects of acetamide, formamide, and their mono and dimethyl derivatives: An update - ResearchGate. (2025, August 6). Retrieved March 7, 2024, from [Link]

-

Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats - PubMed. (2020, October 1). Retrieved March 7, 2024, from [Link]

-

(PDF) Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats - ResearchGate. (2020, September 21). Retrieved March 7, 2024, from [Link]

-

Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model - JOCPR. (n.d.). Retrieved March 7, 2024, from [Link]

-

In vitro and in silico evaluation of synthetic compounds derived from bi-triazoles against asexual and sexual forms of Plasmodium falciparum - PMC. (2025, March 4). Retrieved March 7, 2024, from [Link]

-

In vitro exposure to triazoles used as fungicides impairs human granulosa cells steroidogenesis - PubMed. (2023, November 15). Retrieved March 7, 2024, from [Link]

-

Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells - PubMed. (2016, October 4). Retrieved March 7, 2024, from [Link]

-

oa ADME, Synthesis and Antimycobacterial Activity of 1,2,4-Triazol-3-thiol Linked Phenylacetamide Derivatives - Bentham Science Publishers. (2023, January 1). Retrieved March 7, 2024, from [Link]

-

Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)- N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - Semantic Scholar. (2025, December 16). Retrieved March 7, 2024, from [Link]

-

Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4 - Semantic Scholar. (2022, November 17). Retrieved March 7, 2024, from [Link]

-

(PDF) The synthesis and anticancer properties of 2-(4-amino-5-methyl-4H-[15][19][21]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides - ResearchGate. (2026, January 3). Retrieved March 7, 2024, from [Link]

-

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. (2023, September 6). Retrieved March 7, 2024, from [Link]

-

Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells - ResearchGate. (2025, December 10). Retrieved March 7, 2024, from [Link]

Sources

- 1. Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives (Journal Article) | OSTI.GOV [osti.gov]

- 2. jocpr.com [jocpr.com]

- 3. In vitro exposure to triazoles used as fungicides impairs human granulosa cells steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The food contaminant acetamide is not an in vivo clastogen, aneugen, or mutagen in rodent hematopoietic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. The Micronucleus Assay Determination of Chromosomal Level DNA Damage | Springer Nature Experiments [experiments.springernature.com]

- 13. The micronucleus assay determination of chromosomal level DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. criver.com [criver.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. microbiologyinfo.com [microbiologyinfo.com]

- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 18. archive.epa.gov [archive.epa.gov]

- 19. Micronucleus test - Wikipedia [en.wikipedia.org]

- 20. xenometrix.ch [xenometrix.ch]

- 21. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 21stcenturypathology.com [21stcenturypathology.com]

- 24. The power of the comet assay to detect low level genotoxicity and DNA repair factors affecting its power - MedCrave online [medcraveonline.com]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. scribd.com [scribd.com]

Methodological & Application

Application Note: Synthesis Protocol for 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Scientific Context & Mechanistic Overview

1,2,4-Triazole derivatives are privileged scaffolds in modern medicinal chemistry, renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties[1]. Specifically, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide serves as a critical intermediate. The combination of the triazole core with a thioacetamide moiety creates a highly reactive building block, frequently utilized in the downstream synthesis of fused heterocyclic systems, such as triazolothiadiazines, which are potent pharmacological agents[2][3].

Causality in Experimental Design: Tautomerism and Regioselectivity